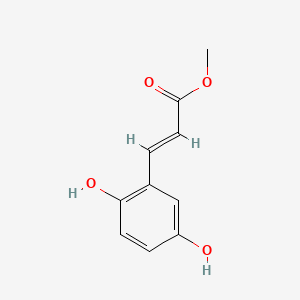

Methyl 2,5-dihydroxycinnamate

Description

Methyl 2,5-dihydroxycinnamate has been reported in Azadirachta indica and Murraya paniculata with data available.

This compound is a cell-permeable analog of erbstatin, a compound isolated from Streptomyces that inhibits the autophosphorylation of epidermal growth factor receptor. Erbstatin analogue competitively inhibits epidermal growth factor receptor-associated tyrosine kinase, inhibiting the activation of v-abl tyrosine kinase. In addition, this agent has induced apoptosis in mouse thymocytes and inhibits the G2/M phase of the cell cycle. (NCI)

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNSTFWSKOWMA-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-57-1 | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,5-dihydroxycinnamate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate (MDC) is a synthetic analog of erbstatin, a naturally occurring substance known for its inhibitory effects on protein tyrosine kinases.[1] This technical document provides an in-depth exploration of the multifaceted mechanism of action of MDC, consolidating current research findings into a comprehensive resource. The primary modes of action discussed are its well-established role as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor and a less conventional mechanism involving the induction of protein cross-linking at higher concentrations.[1][2] Furthermore, this guide explores the potential anti-inflammatory and antioxidant properties of MDC through the modulation of the NF-κB and Nrf2 signaling pathways, respectively. While direct evidence for its interaction with the STAT3 pathway is limited, its inclusion in a JAK/STAT compound library suggests a potential avenue for future investigation.[1] This document presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of key signaling pathways and workflows to facilitate a deeper understanding of MDC's therapeutic potential.

Core Mechanisms of Action

This compound exhibits a dual mechanism of action that is concentration-dependent. At lower concentrations, it primarily functions as a competitive inhibitor of EGFR kinase, while at higher concentrations, it can induce cytotoxicity through chemical protein cross-linking.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

MDC is recognized as a potent inhibitor of EGFR-associated tyrosine kinase activity.[3] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[4] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6]

By competitively binding to the ATP-binding site of the EGFR kinase domain, MDC blocks the autophosphorylation of the receptor.[7] This inhibition prevents the activation of downstream signaling molecules, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.

Induction of Protein Cross-linking

At concentrations ranging from 0.05 to 1 mM, MDC has been shown to induce protein cross-linking, leading to cytotoxicity through a mechanism independent of tyrosine kinase inhibition.[2] This effect is not specific to cancer cells and has been observed in normal keratinocytes as well. The proposed mechanism involves the chemical cross-linking of proteins, forming structures that resemble cornified envelopes, which is a terminal event in the differentiation of epidermal cells.[2] Western blot analysis has demonstrated that MDC can directly cross-link the purified EGF receptor in vitro.[2] This process is thought to be a non-physiological event and can be inhibited by the reducing agent dithiothreitol (DTT), suggesting an oxidative component to the cross-linking mechanism.[2]

Potential Anti-inflammatory and Antioxidant Mechanisms

While direct studies on MDC are limited, its structural similarity to other cinnamic acid derivatives and its classification as a phenolic compound suggest potential roles in modulating inflammatory and oxidative stress pathways.

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9] Phenolic compounds are known to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It is plausible that MDC could inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The erbstatin analogue this compound cross-links proteins and is cytotoxic to normal and neoplastic epithelial cells by a mechanism independent of tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | EGFR | TargetMol [targetmol.com]

- 4. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H10O4 | CID 5353609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2,5-dihydroxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,5-dihydroxycinnamate, a compound of interest for its potential applications in pharmacology and materials science. This document details experimental protocols, presents key characterization data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound, also known as methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate, is a cinnamate ester and a member of the hydroquinone family.[1] It is recognized for its antioxidant properties and has been identified as a stable and potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity, making it a subject of interest in cancer research and drug development.[2][3] This guide serves as a technical resource for professionals engaged in the synthesis, analysis, and application of this and related compounds.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. Two common and effective methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Fischer esterification of 2,5-dihydroxycinnamic acid.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[4] In this case, it involves the reaction of 2,5-dihydroxybenzaldehyde with a phosphonate ylide, typically derived from a methyl phosphonoacetate, to yield the desired (E)-alkene stereoisomer with high selectivity.

Experimental Protocol:

A detailed experimental protocol for the Horner-Wadsworth-Emmons synthesis of a similar methyl cinnamate ester is provided below and can be adapted for this compound.[5]

Materials:

-

2,5-dihydroxybenzaldehyde

-

Methyl (triphenylphosphoranylidene)acetate or a suitable phosphonate ylide precursor (e.g., trimethyl phosphonoacetate)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Ylide Formation (if starting from a phosphonate precursor): To a solution of trimethyl phosphonoacetate in anhydrous THF at 0 °C under an inert atmosphere, add a slight molar excess of a strong base like sodium hydride. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

-

Reaction with Aldehyde: Slowly add a solution of 2,5-dihydroxybenzaldehyde in anhydrous THF to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) and its melting point determined.

Fischer Esterification

An alternative synthetic route is the Fischer esterification of 2,5-dihydroxycinnamic acid with methanol in the presence of a strong acid catalyst. This method is a direct and often high-yielding approach to the synthesis of esters.[6][7]

Experimental Protocol:

The following is a general procedure for Fischer esterification that can be applied to the synthesis of this compound.[8]

Materials:

-

2,5-dihydroxycinnamic acid

-

Methanol (in excess, to act as both reagent and solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

-

Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: Dissolve 2,5-dihydroxycinnamic acid in an excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

-

Characterization: Characterize the purified ester by spectroscopic methods and melting point determination.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [9] |

| Molecular Weight | 194.19 g/mol | [9] |

| Appearance | Yellow solid | [9] |

| Melting Point | 180 - 184 °C | [9] |

| CAS Number | 63177-57-1 | [9] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylate moiety, and the methyl ester protons. The coupling constant between the vinylic protons is indicative of the (E)-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the olefinic carbons, the aromatic carbons (including those bearing hydroxyl groups), and the methyl carbon of the ester.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (phenolic) | 3500-3200 (broad) |

| C-H (aromatic & vinylic) | 3100-3000 |

| C=O (ester) | ~1715 |

| C=C (alkene & aromatic) | 1650-1450 |

| C-O (ester) | 1300-1000 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 195.0652 |

| [M-H]⁻ | 193.0506 |

Biological Activity and Signaling Pathway

This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[2][3] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

By inhibiting the kinase activity of EGFR, this compound can block these downstream signaling events, leading to an anti-proliferative effect on cancer cells.

Visualizations

Synthesis Workflow

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Expeditious Horner-WadsworthEmmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions [chemeducator.org]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dihydroxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is a compound of significant interest in the fields of cosmetics, food science, and pharmaceuticals.[1] Recognized for its antioxidant and anti-inflammatory properties, it is utilized in skincare for protection against environmental damage and in the food industry as a natural preservative.[1] In pharmacological research, it is noted as a potent and stable inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity, a key target in oncology.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with experimental methodologies and a visualization of its role in EGFR signaling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 180 - 184 °C | [1] |

| Boiling Point | 150°C at 15 mmHg | |

| Solubility | Soluble in ethanol (10 mg/mL) | [3] |

| Predicted Water Solubility: 1.55 mg/mL | ||

| pKa (Strongest Acidic) | 9.48 (Predicted) | |

| logP | 1.91 - 2.03 (Predicted) | |

| Purity | ≥ 96% (HPLC) | [1] |

| CAS Number | 63177-57-1 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. A common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method using a melting point apparatus.[5][6][7][8]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., ethanol or water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of the compound in the saturated solution.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of a compound with a chromophore, such as the phenolic hydroxyl groups in this compound, can be determined spectrophotometrically. This method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.[10][11]

Protocol:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) is also prepared.

-

Spectral Measurement: A small, constant volume of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH.

-

pKa Calculation: The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum absorbance values, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common experimental method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Protocol:

-

Standard Selection: A series of standard compounds with known logP values that bracket the expected logP of this compound are selected.

-

Chromatographic Conditions: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Retention Time Measurement: The retention times of the standard compounds and this compound are measured under isocratic conditions.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') of the standard compounds against their known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

logP Determination: The logP of this compound is determined by interpolating its measured retention factor onto the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | EGFR | TargetMol [targetmol.com]

- 4. Tyrosine Kinase Inhibitor: this compound | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. tandfonline.com [tandfonline.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

Methyl 2,5-dihydroxycinnamate: A Technical Guide to its Function as an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of the natural product erbstatin, has emerged as a noteworthy inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols necessary for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the exploration and application of this compound in oncology research.

Introduction to EGFR and its Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which ultimately drive cellular responses. In many cancer types, aberrant EGFR activity, due to overexpression or mutation, leads to uncontrolled cell growth and tumor progression.

This compound as an EGFR Inhibitor

This compound is recognized as an inhibitor of EGFR-associated tyrosine kinases.[2][3] As an analog of erbstatin, it is believed to exert its inhibitory effects by competing with ATP for binding to the kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[4]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the intrinsic tyrosine kinase activity of EGFR. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the transfer of phosphate from ATP to the tyrosine residues on the receptor. This lack of phosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively abrogating the pro-proliferative and pro-survival signals mediated by EGFR.

Quantitative Data

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | A549 (Human Lung Carcinoma) | Dose-dependent protein cross-linking | 0.05 - 1 mM | [4] |

Note: This data reflects the cytotoxic effect and may not solely represent direct EGFR inhibition.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthesis can be inferred from the synthesis of its precursor, 2,5-dihydroxybenzaldehyde, followed by a condensation reaction.

Step 1: Synthesis of 2,5-Dihydroxybenzaldehyde

A common method for the synthesis of 2,5-dihydroxybenzaldehyde involves the formylation of hydroquinone. One described method utilizes paraformaldehyde and magnesium oxide nanocrystals under microwave irradiation, followed by acidic workup.[5][6]

Protocol Outline:

-

Combine the phenol derivative, dry paraformaldehyde, and MgO nanocrystalline in a reaction vessel.

-

Expose the mixture to microwave irradiation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add sulfuric acid to the reaction mixture and heat.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer and evaporate the solvent.

-

Purify the crude product by column chromatography.

Step 2: Condensation to form this compound

Following the synthesis of 2,5-dihydroxybenzaldehyde, a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester, respectively, containing a methyl acrylate moiety would yield this compound.

EGFR Kinase Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

ATP

-

Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP)

-

Detection reagent (e.g., TMB substrate)

-

96-well microplate

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the peptide substrate.

-

Wash the wells to remove any unbound substrate.

-

Add the EGFR kinase, this compound (at various concentrations), and ATP to the wells.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Wash the wells to stop the reaction and remove ATP and the inhibitor.

-

Add the phosphotyrosine-specific antibody and incubate.

-

Wash the wells to remove any unbound antibody.

-

Add the detection reagent and measure the signal using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that overexpress EGFR.

Materials:

-

EGFR-overexpressing cancer cell line (e.g., A431)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

Western Blot for EGFR Phosphorylation

This technique is used to directly observe the inhibitory effect of the compound on EGFR autophosphorylation in a cellular context.

Materials:

-

EGFR-overexpressing cancer cell line

-

Complete cell culture medium

-

This compound

-

EGF

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to a desired confluency.

-

Serum-starve the cells to reduce basal EGFR activity.

-

Pre-treat the cells with this compound for a specified time.

-

Stimulate the cells with EGF to induce EGFR phosphorylation.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total EGFR for loading control.

Conclusion

This compound presents itself as a valuable tool for researchers studying EGFR signaling and for those in the early stages of anticancer drug discovery. Its role as an erbstatin analog and a competitive inhibitor of EGFR tyrosine kinase activity positions it as a lead compound for further optimization. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of its inhibitory potential in both biochemical and cellular contexts. Further investigation to determine its precise IC50 value against EGFR and to elucidate its detailed binding kinetics will be crucial for advancing its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. Inhibition of EGFR autophosphorylation plays an important role in the anti-breast cancer efficacy of the dithiocarbamate derivative TM208 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H10O4 | CID 5353609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 6. 2,5-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Natural Sources of Methyl 2,5-dihydroxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a phenolic compound of significant interest to the pharmaceutical and cosmeceutical industries, is a naturally occurring bioactive molecule. This technical guide provides a comprehensive overview of its known natural sources, detailing its presence in various plant species and its production by microorganisms. The document outlines established experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, it delves into the molecular mechanisms of its key biological activities, including its role as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor and its modulation of antioxidant and anti-inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Occurrences of this compound

This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. The primary reported plant sources belong to the Meliaceae, Rutaceae, Proteaceae, and Paeoniaceae families. Additionally, this compound is a known metabolite of certain Streptomyces species.

Plant Sources

Current scientific literature has identified the following plant species as natural sources of this compound:

-

Azadirachta indica (Neem): This plant, belonging to the Meliaceae family, is a well-documented source of a wide array of bioactive compounds. This compound has been reported to be present in its leaves.[1]

-

Murraya paniculata (Orange Jessamine): A member of the Rutaceae family, the leaves of this plant have been found to contain this compound.[1]

-

Grevillea robusta (Silky Oak): This species from the Proteaceae family has been shown to contain this compound in its leaves.[2][3]

-

Paeonia emodi (Himalayan Peony): Belonging to the Paeoniaceae family, the roots of this plant are another reported natural source of the compound.

Microbial Sources

-

Streptomyces sp. : this compound is known to be an analog of erbstatin, a compound originally isolated from Streptomyces.[1] This suggests that certain strains of Streptomyces are capable of producing this valuable metabolite.

Quantitative Analysis of this compound in Natural Sources

To date, there is a limited amount of published quantitative data on the concentration of this compound in its natural sources. The table below summarizes the available information. Further research is required to establish the typical yield of this compound from various plant parts and microbial fermentation broths.

| Natural Source | Plant Part/Matrix | Method of Analysis | Reported Concentration/Yield | Reference |

| Grevillea robusta | Leaves | Not Specified | Isolated, but no quantitative data provided | [2][3] |

| Paeonia emodi | Roots | Not Specified | Identified, but no quantitative data for the specific compound | |

| Azadirachta indica | Leaves | GC-MS | Identified, but not explicitly quantified in the available literature | |

| Murraya paniculata | Leaves | LC-MS | Identified, but no quantitative data provided | [4] |

| Streptomyces sp. | Fermentation Broth | Not Specified | Production confirmed, but specific yield data is not readily available | [1] |

Experimental Protocols

This section details generalized experimental protocols for the extraction, isolation, and quantification of this compound from natural sources. These protocols are based on established methodologies for the analysis of phenolic compounds in complex matrices.

Extraction from Plant Material

A common method for extracting this compound from plant materials is through solvent extraction.

Protocol: Maceration Extraction of this compound from Grevillea robusta Leaves [2]

-

Sample Preparation: Air-dry the leaves of Grevillea robusta at room temperature and then grind them into a fine powder.

-

Maceration: Soak the powdered leaf material in methanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

-

Filtration: Separate the solvent extract from the plant debris by filtration through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to enrich the fraction containing this compound.

Isolation by Column Chromatography

Silica gel column chromatography is a standard technique for the isolation of pure this compound from a crude extract.

Protocol: Isolation of this compound [2]

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude extract (or the enriched fraction) in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light or an appropriate staining reagent) to identify the fractions containing this compound.

-

Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the isolated compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in extracts.

Protocol: HPLC-UV Quantification of this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the target analyte from other matrix components.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance for this compound (approximately 320-330 nm).

-

Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Calibration and Quantification: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. Inject the sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Biological Activities and Signaling Pathways

This compound exhibits several important biological activities, primarily as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase and as a modulator of antioxidant and anti-inflammatory pathways.

Inhibition of EGFR Signaling Pathway

This compound is a known inhibitor of the EGFR-associated tyrosine kinase.[5][6] This inhibition disrupts the downstream signaling cascade that is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.

References

- 1. This compound | C10H10O4 | CID 5353609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. onlinejournals-heb.pen-nic.in [onlinejournals-heb.pen-nic.in]

- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 4. Murraya Paniculata: A Natural Ally Against Breast Cancer - medtigo Journal [journal.medtigo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | EGFR | TargetMol [targetmol.com]

An In-depth Technical Guide to the Erbstatin Analog: Methyl 2,5-dihydroxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of the natural product erbstatin, has garnered significant attention in the scientific community for its potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, and multifaceted biological activities. The document delves into its primary mechanism of action as an EGFR inhibitor and explores a secondary, tyrosine kinase-independent mechanism involving protein cross-linking. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

This compound is a cell-permeable compound that serves as a stable and potent inhibitor of EGFR kinase activity.[1][2][3] As an analog of erbstatin, a compound isolated from Streptomyces, it has been instrumental in the study of signal transduction pathways mediated by tyrosine kinases.[4] The overexpression and mutation of EGFR are hallmarks of numerous cancers, making it a critical target for therapeutic intervention. This compound's ability to competitively inhibit the autophosphorylation of EGFR underscores its potential as a lead compound in the development of novel anti-cancer agents.[4] This guide aims to provide a detailed technical resource for researchers and professionals engaged in drug discovery and development, offering insights into the experimental evaluation and mechanistic understanding of this promising molecule.

Chemical Properties and Synthesis

This compound is a yellow solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol .[5] It is also known by its synonyms, 2,5-Dihydroxycinnamic acid methyl ester and Erbstatin analog.[5]

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | [4] |

| Synonyms | This compound, 2,5-Dihydroxycinnamic acid methyl ester, Erbstatin analog | [5] |

| CAS Number | 63177-57-1 | [5] |

| Molecular Formula | C₁₀H₁₀O₄ | [5] |

| Molecular Weight | 194.19 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Melting Point | 180 - 184 °C | [5] |

| Solubility | Soluble in Ethanol (10 mg/mL) | [5] |

Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions, including the Perkin reaction, Knoevenagel condensation, or Heck coupling, followed by esterification. A common laboratory-scale synthesis involves the following conceptual steps:

-

Formation of the Cinnamic Acid Backbone: This is typically achieved via a condensation reaction between 2,5-dihydroxybenzaldehyde and an appropriate acetyl donor. The Perkin reaction, for instance, utilizes an acid anhydride and its corresponding carboxylate salt as a base.[2][6][7] The Knoevenagel condensation offers an alternative route using a compound with an active methylene group.[8]

-

Esterification: The resulting 2,5-dihydroxycinnamic acid is then esterified to yield the methyl ester. This can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst.[9]

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthesis workflow for this compound.

Biological Activities and Mechanism of Action

Inhibition of EGFR Tyrosine Kinase

The primary and most well-characterized biological activity of this compound is the inhibition of EGFR-associated tyrosine kinase activity.[6] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., Epidermal Growth Factor, EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell proliferation, survival, and differentiation.

This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing the transfer of a phosphate group from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the downstream signaling pathways.

Caption: Inhibition of EGFR signaling by this compound.

Cytotoxic Activity

As a consequence of its inhibitory effect on EGFR signaling, this compound exhibits cytotoxic activity against various cancer cell lines, particularly those with upregulated EGFR expression.

Table 2: Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) | Assay | Reference(s) |

| A549 | Human Lung Adenocarcinoma | 4.14 | MTT Assay (72h) | [10] |

| HaCaT | Human Keratinocyte | 9.69 | MTT Assay (72h) | [10] |

Protein Cross-linking

Interestingly, some studies have reported that this compound can induce protein cross-linking, leading to cytotoxicity in both normal and neoplastic epithelial cells.[4] This effect appears to be independent of its tyrosine kinase inhibitory activity and may involve the oxidation of the compound or a target protein.[4] This suggests a dual mechanism of action that could be advantageous in overcoming certain forms of drug resistance.

Caption: Proposed mechanism of protein cross-linking by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxic effects of this compound on a cell line such as A549.

Materials:

-

A549 cells (or other target cell line)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the highest concentration used for the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro EGFR Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of this compound on EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare solutions of EGFR kinase, ATP, and the peptide substrate in kinase buffer at the desired concentrations. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Inhibitor solution (or vehicle control)

-

EGFR kinase solution

-

A mixture of ATP and the peptide substrate to initiate the reaction.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then measured via a luciferase-based reaction.

-

Luminescence Measurement: Read the luminescence signal using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

This compound stands out as a valuable research tool for investigating EGFR-mediated signaling and as a potential scaffold for the development of novel anticancer therapeutics. Its well-defined inhibitory action on EGFR tyrosine kinase, coupled with a potential secondary mechanism of protein cross-linking, presents exciting avenues for further exploration. The detailed protocols and compiled data within this guide are intended to support and stimulate future research into the therapeutic applications of this and related compounds. A thorough understanding of its synthesis, biological activities, and mechanisms of action is crucial for harnessing its full potential in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H10O4 | CID 5353609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | EGFR | TargetMol [targetmol.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Methyl 2,5-dihydroxycinnamate (CAS Number: 63177-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of Erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its mechanism of action. Detailed experimental protocols for key assays are provided, and its role in signaling pathways is visualized through diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Chemical and Physical Properties

This compound is a stable, yellow solid compound. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 63177-57-1 | |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| Synonyms | Erbstatin analog, 2,5-Dihydroxycinnamic acid methyl ester, Methyl (2E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

| Appearance | Yellow solid | |

| Purity | ≥96% (HPLC) | |

| Melting Point | 180 - 184 °C | |

| Solubility | Soluble in DMSO and ethanol | |

| Stability | Reported to be approximately four times more stable than Erbstatin in aqueous solution.[1] |

Synthesis

While a specific, detailed synthesis protocol for this compound was not found in the available literature, a general approach can be inferred from the synthesis of its rigid analogues. The synthesis likely involves the condensation of 2,5-dihydroxybenzaldehyde with a suitable methyl ester under conditions that favor the formation of the α,β-unsaturated ester.

A plausible synthetic route is outlined below:

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its inhibitory activity against EGFR-associated tyrosine kinases. This inhibition disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are critical for cell cycle progression and survival.

This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the autophosphorylation of the receptor and blocking the activation of downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Effects on Calcium Signaling in Platelets

Studies have shown that this compound can inhibit thrombin-induced tyrosine phosphorylation and subsequent calcium influx in human platelets. This suggests a role for tyrosine kinases in the regulation of calcium entry in these cells. The inhibition of calcium mobilization can have significant effects on platelet activation and aggregation.

Protein Cross-linking and Cytotoxicity

At concentrations significantly higher than its IC50 for EGFR inhibition, this compound has been observed to induce protein cross-linking and cytotoxicity in both normal and neoplastic epithelial cells. This effect appears to be independent of its tyrosine kinase inhibitory activity. It is hypothesized that the compound may be oxidized to reactive quinone species, which can then cross-link cellular proteins, leading to cell death.[2]

Caption: Proposed mechanism of protein cross-linking and cytotoxicity.

Quantitative Data

The biological activity of this compound has been quantified in several studies. A summary of the available data is presented in Table 2.

| Assay | Cell Line / System | IC₅₀ Value | Reference |

| EGFR-associated Tyrosine Kinase Inhibition (in vitro) | - | 0.15 µg/mL | |

| Cytotoxicity (MTT Assay) | A549 (Human lung carcinoma) | 4.14 µM | |

| Cytotoxicity (MTT Assay) | HaCaT (Human keratinocytes) | 9.69 µM | |

| DPPH Radical Scavenging Activity | - | 0.53 µM | [3] |

| Tyrosinase Inhibition (L-DOPA oxidation) | Mushroom Tyrosinase | 69.22 µM | [3] |

Experimental Protocols

EGFR Kinase Inhibition Assay (In Vitro)

This protocol is a general representation based on common methodologies for assessing tyrosine kinase inhibition.

Objective: To determine the in vitro inhibitory activity of this compound on EGFR-associated tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

Streptavidin-coated plates

-

Anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP)

-

Detection substrate (e.g., TMB)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a streptavidin-coated microplate, add the biotinylated substrate.

-

Add the EGFR kinase enzyme to each well.

-

Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Wash the plate to remove unbound reagents.

-

Add the anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the detection substrate and measure the signal using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Calcium Mobilization Assay in Human Platelets

This protocol is a general representation for measuring intracellular calcium levels in platelets.

Objective: To assess the effect of this compound on agonist-induced calcium mobilization in human platelets.

Materials:

-

Freshly isolated human platelets

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Platelet buffer (e.g., Tyrode's buffer)

-

Platelet agonist (e.g., thrombin)

-

This compound (dissolved in DMSO)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Load the isolated platelets with the calcium-sensitive dye (e.g., Fura-2 AM) by incubating at 37°C.

-

Wash the platelets to remove extracellular dye.

-

Resuspend the platelets in a calcium-containing buffer.

-

Pre-incubate the platelets with different concentrations of this compound or vehicle control (DMSO).

-

Place the platelet suspension in the fluorometer and record a baseline fluorescence signal.

-

Add the platelet agonist (e.g., thrombin) to stimulate the platelets.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the effect of the inhibitor on the peak and sustained calcium levels.

Caption: Workflow for a calcium mobilization assay in human platelets.

Conclusion

This compound is a valuable research tool for studying EGFR signaling and its role in various cellular processes. Its well-defined inhibitory action on EGFR tyrosine kinase, coupled with its effects on calcium signaling and its potential for inducing protein cross-linking at higher concentrations, makes it a compound of interest for further investigation in cancer research and other related fields. The provided data and protocols in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

The Early Discovery of Methyl 2,5-dihydroxycinnamate: A Technical Overview for Researchers

An In-depth Guide on the Initial Synthesis, Biological Characterization, and Mechanism of Action of a Key Tyrosine Kinase Inhibitor.

This technical guide provides a comprehensive overview of the early discovery and characterization of Methyl 2,5-dihydroxycinnamate, a pivotal molecule in the study of signal transduction and a precursor in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational studies that established its significance.

Introduction: The Quest for Stable Tyrosine Kinase Inhibitors

The late 1980s and early 1990s marked a significant era in cancer research, with a growing understanding of the role of protein tyrosine kinases in cell growth and proliferation. A key focus of this period was the epidermal growth factor receptor (EGFR), a tyrosine kinase frequently implicated in cancer. The natural product erbstatin, isolated from Streptomyces, was identified as a potent inhibitor of EGFR kinase. However, its instability in serum limited its therapeutic potential. This challenge spurred the development of more stable analogs, leading to the synthesis and investigation of this compound.

This document details the early milestones in the journey of this compound, from its initial synthesis as a stable erbstatin analog to its characterization as an inhibitor of EGFR-mediated signaling and calcium influx.

Early Synthesis and Natural Occurrence

While the definitive first synthesis of this compound is not definitively documented in the seminal biological studies, a key 1990 publication by Umezawa and colleagues in FEBS Letters describes its preparation as a stable analog of erbstatin. This synthesis was a critical step in enabling the detailed biological investigations that followed.

Subsequent research has also identified this compound as a naturally occurring compound. It has been isolated from the leaves of the Australian silky oak, Grevillea robusta. This dual identity as both a synthetic analog and a natural product highlights its significance in the chemical and biological landscape.

Quantitative Analysis of Early Biological Activity

The initial biological studies of this compound focused on its ability to inhibit tyrosine kinase activity and its subsequent effects on cellular processes. The following tables summarize the key quantitative data from these foundational papers.

| Parameter | Value | Cell/System | Reference |

| IC50 for EGFR Kinase Inhibition | 0.15 µg/mL | In vitro | Umezawa K, et al. (1990)[1] |

Table 1: In vitro inhibition of EGFR kinase by this compound.

| Experiment | Concentration of this compound | Effect | Cell/System | Reference |

| ADP-evoked Protein-Tyrosine Phosphorylation | 1 µg/mL | Reduction in phosphorylation | Fura-2-loaded human platelets | Sargeant P, et al. (1993)[2] |

| ADP-evoked [Ca2+]i Rises (in the presence of external Ca2+) | 1 µg/mL | Reduction in Ca2+ elevation | Fura-2-loaded human platelets | Sargeant P, et al. (1993)[2] |

| Thapsigargin-evoked Ca2+ Influx | 1 µg/mL | Significant reduction in Ca2+ influx | Fura-2-loaded human platelets | Sargeant P, et al. (1993)[2] |

Table 2: Effects of this compound on platelet signaling.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early publications on this compound.

Inhibition of EGFR-Associated Tyrosine Kinase (Umezawa K, et al., 1990)

Objective: To determine the in vitro inhibitory effect of this compound on EGFR kinase activity.

Protocol:

-

Enzyme Preparation: EGFR was purified from A431 cells.

-

Kinase Assay: The kinase reaction was carried out in a total volume of 50 µL containing:

-

20 mM HEPES buffer (pH 7.4)

-

50 µM ATP

-

1 µCi of [γ-³²P]ATP

-

10 mM MnCl₂

-

0.1% Triton X-100

-

Purified EGFR

-

Various concentrations of this compound.

-

-

Incubation: The reaction mixture was incubated at 0°C for 10 minutes.

-

Termination: The reaction was stopped by the addition of EDTA.

-

Analysis: The phosphorylated proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the radioactivity of the EGFR band was measured to determine the extent of inhibition.

Measurement of Intracellular Calcium ([Ca²⁺]i) in Human Platelets (Sargeant P, et al., 1993)

Objective: To investigate the effect of this compound on agonist-evoked changes in intracellular calcium concentration in human platelets.

Protocol:

-

Platelet Preparation: Human platelets were isolated from whole blood and loaded with the fluorescent Ca²⁺ indicator Fura-2.

-

Incubation with Inhibitor: Platelets were pre-incubated with this compound (1 µg/mL) for 30 minutes.

-

Stimulation: Platelets were stimulated with either ADP or thapsigargin.

-

Fluorimetry: Changes in Fura-2 fluorescence were measured using a fluorimeter with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Calculation of [Ca²⁺]i: The ratio of fluorescence intensities at the two excitation wavelengths was used to calculate the intracellular calcium concentration.

Analysis of Protein-Tyrosine Phosphorylation in Human Platelets (Sargeant P, et al., 1993)

Objective: To determine the effect of this compound on protein tyrosine phosphorylation in response to platelet agonists.

Protocol:

-

Platelet Treatment: Fura-2-loaded human platelets were pre-incubated with this compound (1 µg/mL) for 30 minutes and then stimulated with ADP.

-

Lysis: The reaction was stopped, and the platelets were lysed.

-

SDS-PAGE and Western Blotting: The cell lysates were subjected to SDS-PAGE to separate proteins by size. The separated proteins were then transferred to a nitrocellulose membrane.

-

Immunodetection: The membrane was probed with a specific anti-phosphotyrosine antibody to detect phosphorylated proteins.

-

Visualization: The bands corresponding to tyrosine-phosphorylated proteins were visualized using a secondary antibody conjugated to a detection enzyme.

Signaling Pathways and Mechanisms of Action

The early research on this compound elucidated its role as an inhibitor of key signaling pathways involved in cell growth and activation.

Inhibition of the EGFR Signaling Pathway

This compound was shown to directly inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the downstream signaling cascade that leads to DNA synthesis and cell proliferation.[1]

Caption: Inhibition of the EGFR signaling pathway by this compound.

Modulation of Calcium Signaling in Platelets

In human platelets, this compound was found to inhibit the rise in intracellular calcium following stimulation with ADP or thapsigargin. This effect is attributed to the inhibition of tyrosine kinases that are involved in regulating calcium entry into the cell. Specifically, it was shown to reduce both receptor-mediated and store-operated calcium entry.[2]

Caption: Inhibition of agonist- and store-operated calcium entry by this compound.

Conclusion

The early investigations into this compound laid a critical foundation for the field of tyrosine kinase inhibitors. Its development as a stable analog of erbstatin provided researchers with a valuable tool to probe the intricacies of the EGFR signaling pathway and its role in cell proliferation. Furthermore, the discovery of its effects on calcium signaling in platelets broadened the understanding of its potential biological activities. The foundational research summarized in this guide not only established this compound as a significant molecule in its own right but also paved the way for the development of more sophisticated and targeted therapies for a range of diseases, including cancer.

References

- 1. Inhibition of epidermal growth factor-induced DNA synthesis by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADP- and thapsigargin-evoked Ca2+ entry and protein-tyrosine phosphorylation are inhibited by the tyrosine kinase inhibitors genistein and methyl-2,5-dihydroxycinnamate in fura-2-loaded human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2,5-dihydroxycinnamate in Cell Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate is a synthetic analog of erbstatin, a compound originally isolated from Streptomyces. Structurally, it is the methyl ester of 2,5-dihydroxycinnamic acid and is classified as a member of the hydroquinones and a cinnamate ester. This cell-permeable molecule has garnered significant interest in biomedical research primarily for its activity as a potent inhibitor of protein-tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR). Its ability to modulate critical cell signaling pathways makes it a valuable tool for studying cellular processes and a potential candidate for therapeutic development, particularly in oncology. This document provides a technical overview of its mechanism of action, summarizes its effects on key signaling pathways, and presents detailed experimental protocols for its characterization.

Core Mechanism of Action: EGFR Kinase Inhibition

The primary and most well-documented role of this compound in cell signaling is the inhibition of EGFR-associated tyrosine kinase activity. EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic intracellular protein-tyrosine kinase domain. This triggers autophosphorylation of specific tyrosine residues on the receptor, creating docking sites for various signaling proteins and initiating multiple downstream cascades that regulate cell proliferation, survival, and migration.

This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of the initial signal transduction event is central to its biological effects. Studies have also indicated its ability to inhibit tyrosine phosphorylation in other contexts, such as in human platelets stimulated by thrombin or collagen, suggesting a broader, though less characterized, inhibitory effect on other tyrosine kinases.

Affected Signaling Pathways

By inhibiting EGFR, this compound effectively dampens two major downstream signaling axes:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is crucial for cell proliferation. Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2, which activates the Ras GTPase, leading to the sequential activation of Raf, MEK, and ERK kinases.

-

PI3K-Akt Pathway: This pathway is a key regulator of cell survival and apoptosis. EGFR activation normally recruits and activates Phosphoinositide 3-kinase (PI3K), which generates PIP3, leading to the activation of the serine/threonine kinase Akt.

The inhibitory action of this compound on EGFR is depicted in the following signaling pathway diagram.

In Vitro Effects of Methyl 2,5-dihydroxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate (MC), an analog of erbstatin, is a cell-permeable compound that has garnered significant interest in the scientific community for its potential as an anti-cancer agent.[1] In vitro studies have primarily focused on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in various cancers. Furthermore, evidence suggests a secondary, distinct mechanism of action involving the induction of protein cross-linking, which contributes to its cytotoxic effects. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its biological activities, the experimental protocols used to elucidate these effects, and the signaling pathways it modulates.

Quantitative Biological Activity

The cytotoxic and inhibitory activities of this compound have been quantified across various human cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of MC required to inhibit 50% of a biological process, are summarized below.

| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |

| A549 | Human Lung Carcinoma | MTT Assay | 72 hours | 4.14 | [1] |

| NCI-H460 | Human Lung Carcinoma | MTT Assay | 72 hours | 3.77 | [1] |

| NCI-H661 | Human Lung Carcinoma | MTT Assay | 72 hours | 5.85 | [1] |

| HeLa | Human Cervical Carcinoma | MTT Assay | 72 hours | 8.51 | [1] |

| HaCaT | Human Keratinocyte (non-cancerous) | MTT Assay | 72 hours | 9.69 | [1] |

Core Mechanisms of Action

This compound exerts its biological effects through at least two distinct in vitro mechanisms: inhibition of the EGFR signaling pathway and induction of protein cross-linking.

Inhibition of EGFR Signaling Pathway